N,1-dibenzyl-N-methylpiperidine-3-carboxamide
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Overview
Description
N,1-dibenzyl-N-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of a piperidine ring substituted with benzyl and methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibenzyl-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with benzyl and methylating agents. One common method includes the use of benzyl chloride and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidinecarboxamides.
Scientific Research Applications
N,1-dibenzyl-N-methylpiperidine-3-carboxamide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,1-dibenzyl-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
N,1-dibenzyl-N-methylpiperidine-3-carboxamide can be compared with other similar compounds such as:
N,N-diethylpiperidine-3-carboxamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N,1-dibenzyl-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O/c1-22(15-18-9-4-2-5-10-18)21(24)20-13-8-14-23(17-20)16-19-11-6-3-7-12-19/h2-7,9-12,20H,8,13-17H2,1H3 |
InChI Key |
OZQBWWHZFANMHF-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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